Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate
Overview
Description
Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate: is an organic compound with a complex structure that includes a cyclohexyl ring substituted with a hydroxyphenyl group and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced purification techniques such as distillation and crystallization ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable building block in organic synthesis.
Biology: In biological research, Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate is studied for its potential effects on cellular processes. Its interactions with biological molecules can provide insights into its mechanism of action.
Medicine: The compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism by which Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate exerts its effects involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological molecules, influencing their activity. The cyclohexyl ring provides structural stability, allowing the compound to maintain its conformation in various environments.
Comparison with Similar Compounds
- Methyl 2-((1s,4s)-4-(4-methoxyphenyl)cyclohexyl)acetate
- Methyl 2-((1s,4s)-4-(4-chlorophenyl)cyclohexyl)acetate
- Methyl 2-((1s,4s)-4-(4-nitrophenyl)cyclohexyl)acetate
Comparison: Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate is unique due to the presence of the hydroxy group, which allows for additional hydrogen bonding interactions. This feature can enhance its reactivity and binding affinity compared to similar compounds with different substituents.
Properties
IUPAC Name |
methyl 2-[4-(4-hydroxyphenyl)cyclohexyl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-18-15(17)10-11-2-4-12(5-3-11)13-6-8-14(16)9-7-13/h6-9,11-12,16H,2-5,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTNQUMAHFJRBGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCC(CC1)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401229970 | |
Record name | Methyl trans-4-(4-hydroxyphenyl)cyclohexaneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401229970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
701232-67-9 | |
Record name | Methyl trans-4-(4-hydroxyphenyl)cyclohexaneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401229970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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